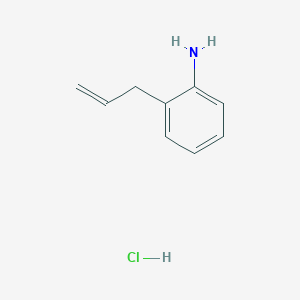
8-Bromo-5-méthoxy-1,2,3,4-tétrahydro-1,6-naphtyridine
Vue d'ensemble
Description
8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is a chemical compound . It belongs to the class of heterocyclic compounds known as 1,8-naphthyridines . These compounds have emerged as an important class due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine, has been a topic of considerable interest. Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines have been studied extensively. These compounds show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Applications De Recherche Scientifique
Synthèse et Réactivité
La synthèse des dérivés de la 1,6-naphtyridine, y compris les variantes 8-Bromo-5-méthoxy, a fait l'objet d'un intérêt en raison de leur importance significative en chimie médicinale. Ces composés présentent un large éventail d'activités biologiques, et leur synthèse implique diverses stratégies, notamment des réactions avec des réactifs électrophiles ou nucléophiles, des oxydations, des réductions et des réactions de couplage croisé .
Propriétés Anticancéreuses
Les 1,6-naphtyridines sont connues pour leur activité pharmacologique, plusieurs dérivés démontrant de puissantes propriétés anticancéreuses. La relation structure-activité (SAR) et les études de modélisation moléculaire ont été utilisées pour corréler l'activité anticancéreuse de ces composés avec leur structure chimique .
Activité Anti-VIH
Outre leurs applications anticancéreuses, les 1,6-naphtyridines montrent également des promesses en tant qu'agents anti-VIH. L'exploration de leur potentiel dans ce domaine pourrait conduire au développement de nouveaux agents thérapeutiques pour le traitement du VIH .
Activité Antimicrobienne
Les propriétés antimicrobiennes des 1,6-naphtyridines les rendent précieuses dans la lutte contre diverses infections bactériennes et fongiques. La recherche sur leur efficacité et leurs mécanismes d'action est en cours, dans le but de développer de nouveaux médicaments antimicrobiens .
Activités Analgésiques et Anti-inflammatoires
Ces composés ont été étudiés pour leurs effets analgésiques et anti-inflammatoires, qui pourraient être bénéfiques pour le développement de nouvelles thérapies de gestion de la douleur et anti-inflammatoires .
Activités Antioxydantes
Les activités antioxydantes des 1,6-naphtyridines sont un autre domaine d'intérêt, avec des applications potentielles dans la prévention des maladies et des affections liées au stress oxydatif .
Mécanisme D'action
Target of Action
It is known that 1,6-naphthyridines, the core structure of this compound, are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
For example, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents
Biochemical Pathways
1,6-naphthyridines have been shown to have a wide range of biological applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the known activities of 1,6-naphthyridines, it can be inferred that this compound may have potential anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant effects .
Analyse Biochimique
Biochemical Properties
8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine can bind to DNA and RNA, influencing gene expression and protein synthesis .
Cellular Effects
8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine has profound effects on various types of cells and cellular processes. It can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites . Furthermore, 8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine can modulate gene expression, impacting cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of 8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine involves several key interactions at the molecular level. It binds to specific biomolecules, such as kinases and nucleic acids, to exert its effects . By inhibiting kinase activity, it disrupts phosphorylation events that are crucial for cell signaling . Additionally, its binding to DNA and RNA can lead to changes in gene expression, affecting various cellular functions . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases like cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to its degradation . This degradation can affect its efficacy and the outcomes of in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of 8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to healthy tissues . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for achieving the desired outcomes while minimizing side effects .
Metabolic Pathways
8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites within the cell . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation within the cell . These transport mechanisms are essential for ensuring that the compound reaches its target sites and exerts its effects .
Subcellular Localization
The subcellular localization of 8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy . Understanding the subcellular localization of this compound is essential for optimizing its use in therapeutic applications .
Propriétés
IUPAC Name |
8-bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-13-9-6-3-2-4-11-8(6)7(10)5-12-9/h5,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOCLMGLLJUOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=C1CCCN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




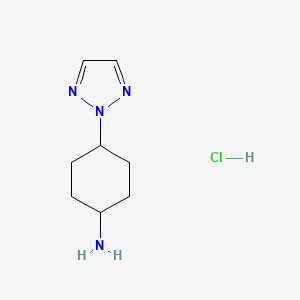
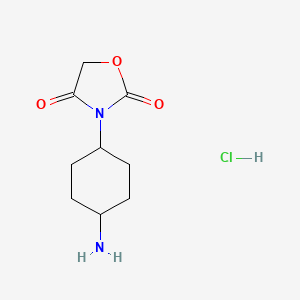
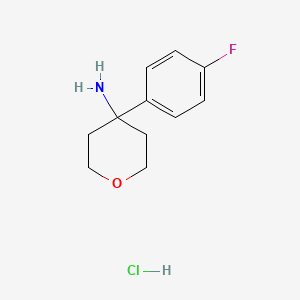


![Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B1446791.png)
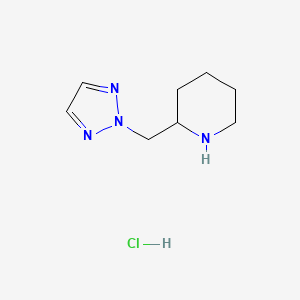

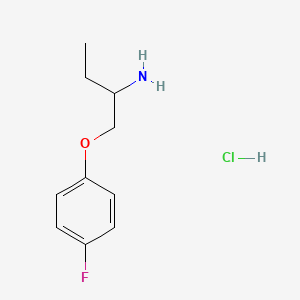
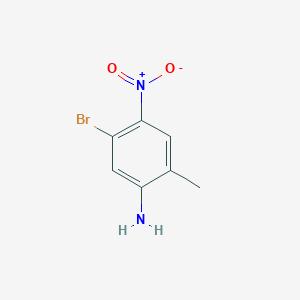
![Bis[2-[(oxo)diphenylphosphino]phenyl] Ether](/img/structure/B1446799.png)
